(3-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone: is a complex organic compound that features both a tetrazole ring and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is conducted under reflux conditions.
Synthesis of the Dihydroquinoline Moiety: The dihydroquinoline structure can be prepared through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the tetrazole and dihydroquinoline intermediates. This can be achieved through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a halogenated quinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are required to confirm these properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, while the dihydroquinoline moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the dihydroquinoline moiety, making it less complex.
(3,4-dihydroquinolin-1(2H)-yl)methanone: Lacks the tetrazole ring, which may reduce its biological activity.
Uniqueness
The combination of the tetrazole and dihydroquinoline structures in (3-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone provides a unique scaffold that can interact with a wide range of biological targets, potentially leading to diverse therapeutic applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(21-10-4-7-13-5-1-2-9-16(13)21)14-6-3-8-15(11-14)22-12-18-19-20-22/h1-3,5-6,8-9,11-12H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKUFXECXYLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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